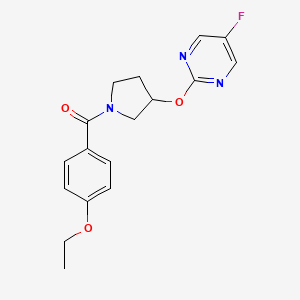

(4-Ethoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (4-Ethoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their biological activities. For instance, paper discusses a bioisostere of an aldose reductase inhibitor with a pyrrolidinyl methanone core, which shows increased potency in vitro. This suggests that the pyrrolidinyl methanone moiety is a valuable component in drug design for diabetes mellitus treatment.

Synthesis Analysis

The synthesis of related compounds, such as the one mentioned in paper , involves creating a bioisostere of a known aldose reductase inhibitor. The process likely involves multiple steps, including the formation of the pyrrolidinyl methanone core and subsequent functionalization. The exact synthesis of (4-Ethoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is not detailed in the provided papers, but it would likely follow similar synthetic strategies.

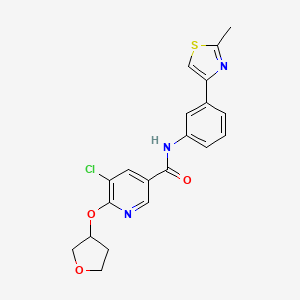

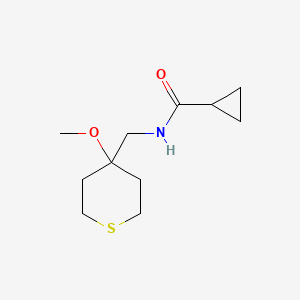

Molecular Structure Analysis

The molecular structure of compounds similar to (4-Ethoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone can be characterized using various spectroscopic techniques. Paper describes the use of electronic, Fourier-transform infrared, and nuclear magnetic resonance spectral studies to characterize organotin(IV) complexes derived from a related pyrrolidin-1-yl methanone compound. These techniques would be applicable to the analysis of the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The presence of a pyrrolidinyl ring, a fluoropyrimidinyl moiety, and an ethoxyphenyl group would affect its reactivity. The papers do not provide specific reactions for this compound, but organotin(IV) complexes mentioned in paper show how the pyrrolidin-1-yl methanone core can react with other chemicals to form complexes, indicating potential reactivity pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-Ethoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone would include its solubility, melting point, and stability, which are not directly provided in the papers. However, the organotin(IV) complexes in paper are characterized as nonelectrolytes in dimethylformamide, suggesting that similar compounds might also exhibit low solubility in polar solvents. Theoretical calculations supporting the structures of related compounds could provide additional insights into the physical and chemical properties of the compound .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Medicinal Chemistry

(4-Ethoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone has been explored in the realm of chemical synthesis and medicinal chemistry. For instance, Chrovian et al. (2018) developed a dipolar cycloaddition reaction/Cope elimination sequence to access novel 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists. This process was vital for synthesizing compounds with robust P2X7 receptor occupancy, which are potential candidates for treating mood disorders.

Wirkmechanismus

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown due to the lack of specific research. .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown due to the lack of specific research. .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific research. .

Action Environment

The influence of environmental factors on this compound’s action, efficacy, and stability is currently unknown due to the lack of specific research. .

Eigenschaften

IUPAC Name |

(4-ethoxyphenyl)-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3/c1-2-23-14-5-3-12(4-6-14)16(22)21-8-7-15(11-21)24-17-19-9-13(18)10-20-17/h3-6,9-10,15H,2,7-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKKTNQSGFQZLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Ethoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2501512.png)

![2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2501515.png)

![2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2501517.png)

![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B2501520.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2501524.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2501525.png)

![1-Tert-butyl-N-[(1S)-1-cyanoethyl]-5-ethylpyrazole-4-carboxamide](/img/structure/B2501526.png)

![N~5~-(4-fluoro-2-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2501527.png)

![N-[[4-(3-chlorophenyl)-5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2501528.png)